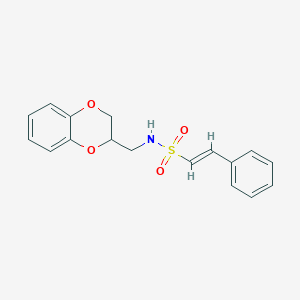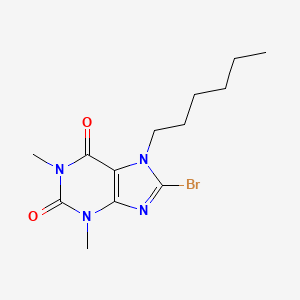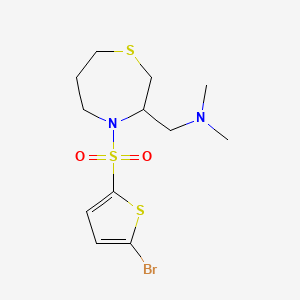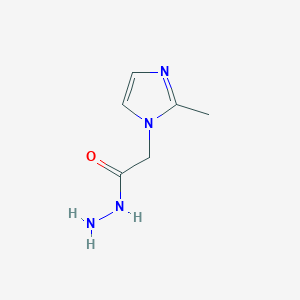
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide involves treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols produced in this process can be converted into the carbonyl compounds via the corresponding quaternary salts .Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Khairwar et al. (2021) synthesized various derivatives of 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide and tested them for antimicrobial activity, demonstrating their potential in this field Khairwar, Mishra, & Singh, 2021. Additionally, Darekar et al. (2020) reported on the synthesis of novel derivatives of 2-{2-[2-(4-fluorophenyl)-4-methylthiazol-5-yl]-1H-benzo[d]imidazol-1-yl}acetohydrazide, which showed moderate activity against gram-positive and gram-negative bacterial strains Darekar, Karale, Akolkar, & Burungale, 2020.
Antioxidant Properties
Alp et al. (2015) investigated the in vitro antioxidant properties of derivatives of 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene)acetohydrazide, finding that some compounds showed significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity Alp, Kılcıgil, Ozdamar, Çoban, & Eke, 2015.
Anticancer Activity
Research has also been conducted on the anticancer potential of these compounds. Li et al. (2014) synthesized 2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazone derivatives and tested them as antitumor agents, with some compounds exhibiting excellent anticancer activity Li, Zhang, Deng, Hu, Li, Zhao, Luo, & Huang, 2014. Similarly, Nofal et al. (2014) synthesized benzimidazole-thiazole derivatives that showed promising anticancer activity against HepG2 and PC12 cancerous cell lines Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014.
Structural and Biological Studies
Other research focuses on the structural properties and broader biological applications of these compounds. Vinutha et al. (2013) investigated the crystal structure of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N′-[(1E)-1-phenylethylidene]acetohydrazide, which could inform further application development Vinutha, Frank, Kalluraya, Anthal, Rajnikant, Gupta, & Revannasiddaiah, 2013. Oliveira et al. (2019) synthesized imidazole hydrazone compounds with antileishmanial activity, illustrating the compound's potential in treating protozoal infections Oliveira, Ferreira, Despaigne, Silva, Vieira, Santos, Alexandre-Moreira, Diniz, & Beraldo, 2019.
Safety And Hazards
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Eigenschaften
IUPAC Name |
2-(2-methylimidazol-1-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-5-8-2-3-10(5)4-6(11)9-7/h2-3H,4,7H2,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATIQKICGGXJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1H-imidazol-1-yl)acetohydrazide | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

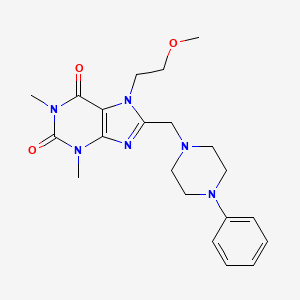
![2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl)oxy)-N-(p-tolyl)acetamide](/img/structure/B2719622.png)
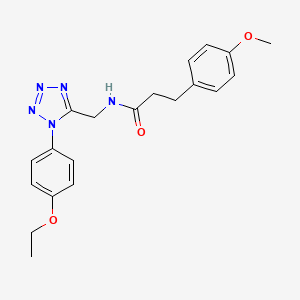
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-chlorobenzamide](/img/structure/B2719627.png)
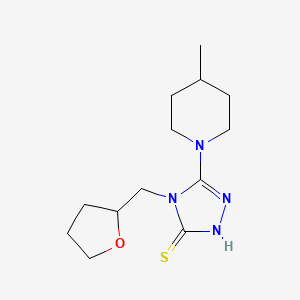
![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)
![2-Chloro-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2719632.png)
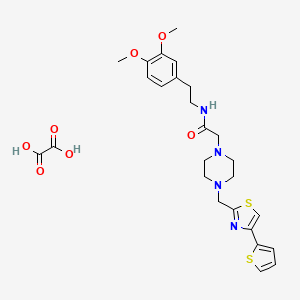
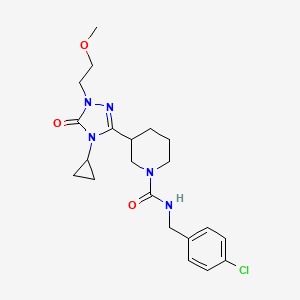
![3-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)
![(E)-3-(4-fluorophenyl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acrylamide](/img/structure/B2719637.png)
